molecular formula C9H11ClN2O4S B2887864 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride CAS No. 1158293-64-1

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride

Cat. No.: B2887864
CAS No.: 1158293-64-1
M. Wt: 278.71
InChI Key: CPWLEABLENJWKO-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride is a benzimidazole derivative characterized by a hydroxyethyl substituent at the 2-position and a sulfonic acid group at the 5-position, with a hydrochloride salt formation. Benzimidazole derivatives are widely studied for their pharmaceutical and industrial applications, including UV filtration, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name

2-(1-hydroxyethyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S.ClH/c1-5(12)9-10-7-3-2-6(16(13,14)15)4-8(7)11-9;/h2-5,12H,1H3,(H,10,11)(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLEABLENJWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride typically involves the following steps:

  • Benzimidazole Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Hydroxyethylation: The benzimidazole ring is then hydroxyethylated using ethylene oxide or other suitable reagents to introduce the hydroxyethyl group.

  • Sulfonation: The hydroxyethylated benzimidazole is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

  • Hydrochloride Formation: Finally, the sulfonic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The benzimidazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or their derivatives.

  • Reduction Products: Reduced benzimidazole derivatives.

  • Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid HCl* C9H11ClN2O4S ~278.7 (estimated) 2-hydroxyethyl, 5-sulfonic acid, HCl Likely high solubility; potential drug intermediate
2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid HCl C8H9ClN2O4S 264.68 2-hydroxymethyl, 5-sulfonic acid, HCl Water-soluble; building block in organic synthesis
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) C13H10N2O3S 274.3 2-phenyl, 5-sulfonic acid UV filter; used in sunscreens
2-n-Butyl-5-chloro-1H-benzimidazole C11H13ClN2 224.69 2-n-butyl, 5-chloro Antimicrobial activity; hydrophobic

Key Observations :

  • Substituent Size and Solubility : The hydroxyethyl group in the target compound likely offers moderate hydrophilicity compared to the smaller hydroxymethyl group (264.68 g/mol) and the hydrophobic phenyl group in Ensulizole (274.3 g/mol) .
  • Functional Group Impact : Sulfonic acid groups (present in the target compound and Ensulizole) enhance water solubility, whereas alkyl chains (e.g., n-butyl in ) reduce it.

Research Findings and Implications

  • Solubility vs. Bioactivity Trade-off : The target compound’s hydroxyethyl group may balance solubility and membrane permeability better than purely hydrophilic (e.g., Ensulizole) or hydrophobic (e.g., n-butyl) analogs .
  • Structural Tunability : Substituting the 2-position with hydroxyethyl instead of phenyl or n-butyl could optimize pharmacokinetic properties for drug development .

Biological Activity

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole compounds are known for their roles in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antifungal, and antioxidant activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C9H11ClN2O4S\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_4\text{S}

This structure includes a benzimidazole core, which is crucial for its biological activity. The presence of the sulfonic acid group enhances its solubility and bioavailability.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing various benzimidazole derivatives, it was found that modifications to the benzimidazole ring led to enhanced radical scavenging activity. The compound demonstrated an IC50 value comparable to established antioxidants, indicating its potential for use in formulations aimed at reducing oxidative stress .

Antifungal Activity

The compound has shown promising antifungal activity against various strains, including Candida albicans and dermatophytes. The mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways essential for fungal growth. A notable study reported minimum inhibitory concentrations (MICs) that suggest efficacy against resistant strains of fungi .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound's mechanism involves induction of apoptosis and inhibition of cell proliferation, which has been linked to its ability to modulate key signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. For instance:

  • Substituents on the Benzimidazole Ring : Variations in substituents at the 5-position of the benzimidazole ring have been shown to significantly impact biological activity. Compounds with electron-withdrawing groups generally exhibit enhanced activity.
  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions increases hydrophilicity and enhances interaction with biological targets.

A detailed SAR analysis highlighted that compounds with pyrrole or furan moieties at the 2-position exhibited superior antioxidant properties compared to those with simple phenyl groups .

Case Study 1: Antioxidant Evaluation

In a comparative study, several benzimidazole derivatives were evaluated for their antioxidant capacity using DPPH and FRAP assays. The compound demonstrated an IC50 value of 64.098 µg/mL in DPPH scavenging assays, indicating substantial radical scavenging activity .

CompoundDPPH IC50 (µg/mL)FRAP (μmolTE/g)
Compound A80.503000
Compound B64.0984462.64

Case Study 2: Antifungal Efficacy

A study focusing on antifungal efficacy reported the compound's MIC against Candida albicans was found to be 32 µg/mL, showcasing its potential as an antifungal agent in clinical settings .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically explored?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Pair the compound with antibiotics (e.g., β-lactams) or antifungals (e.g., fluconazole) at sub-inhibitory concentrations. Transcriptomic profiling (RNA-seq) can identify pathway-level interactions .

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